molecular formula C13H12ClN3O2 B2356964 2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide CAS No. 1436206-99-3

2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide

Cat. No.: B2356964
CAS No.: 1436206-99-3
M. Wt: 277.71
InChI Key: PJFUWSJXFCSEKC-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with 3-methoxy-6-methylpyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

    Oxidation Reactions: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but with a bromo group instead of a chloro group.

    2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group and a boronic acid ester group.

Uniqueness

2-Chloro-N-(3-methoxy-6-methylpyridin-2-YL)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

2-chloro-N-(3-methoxy-6-methylpyridin-2-yl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-10(19-2)12(16-8)17-13(18)9-5-6-15-11(14)7-9/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFUWSJXFCSEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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